Faldaprevir sodium
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Overview
Description
Faldaprevir sodium is a potent hepatitis C virus (HCV) NS3/4A protease inhibitor. It was developed by Boehringer Ingelheim for the treatment of chronic hepatitis C. This compound has shown efficacy in combination with other antiviral agents, such as pegylated interferon and ribavirin, in clinical trials .
Preparation Methods
The synthesis of Faldaprevir sodium involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation typically involves the use of protecting groups, cryogenic conditions, and chromatography-free methods to ensure high purity and yield . Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Faldaprevir sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dealkylated derivatives of this compound .
Scientific Research Applications
Faldaprevir sodium has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It has been used in combination therapies to improve sustained virological response rates in patients with HCV genotype 1 infection . Additionally, this compound has been investigated for its pharmacokinetics, safety, and tolerability in patients with renal impairment . Its role as an HCV NS3/4A protease inhibitor makes it a valuable tool in virology research and drug development .
Mechanism of Action
Faldaprevir sodium exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication . This mechanism of action targets the viral life cycle at a critical stage, making it an effective antiviral agent .
Comparison with Similar Compounds
Faldaprevir sodium is similar to other HCV NS3/4A protease inhibitors such as telaprevir, boceprevir, and simeprevir. this compound has shown fewer adverse events compared to telaprevir and boceprevir when used in combination with pegylated interferon and ribavirin . Its pharmacokinetic profile and efficacy in combination therapies make it a unique and valuable addition to the class of HCV protease inhibitors .
Properties
CAS No. |
1215856-44-2 |
---|---|
Molecular Formula |
C40H48BrN6NaO9S |
Molecular Weight |
891.8 g/mol |
IUPAC Name |
sodium;(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C40H49BrN6O9S.Na/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41;/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48);/q;+1/p-1/t21-,23-,27+,32-,40-;/m1./s1 |
InChI Key |
JYIOGGWFNHGWMN-CWNXUBRBSA-M |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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